molecular formula C8H7NO2 B2728019 3-Hydroxy-2-methoxybenzonitrile CAS No. 1243281-23-3

3-Hydroxy-2-methoxybenzonitrile

Cat. No.: B2728019
CAS No.: 1243281-23-3
M. Wt: 149.149
InChI Key: JNATUNYPQLXCCI-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methoxybenzonitrile: is an organic compound with the molecular formula C8H7NO2 It is a derivative of benzonitrile, featuring both a hydroxyl group (-OH) and a methoxy group (-OCH3) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Hydroxy-2-methoxybenzonitrile involves the nitration of 3-methoxyphenol followed by a reduction process. The nitration typically uses nitric acid and sulfuric acid as reagents, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as crystallization or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Hydroxy-2-methoxybenzonitrile can undergo oxidation reactions to form corresponding quinones.

    Reduction: The nitrile group can be reduced to an amine using reagents like .

    Substitution: The hydroxyl and methoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as or .

    Reduction: Reagents like or .

    Substitution: Conditions involving or .

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: 3-Hydroxy-2-methoxybenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving nitrile-containing compounds.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-methoxybenzonitrile largely depends on its functional groups. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with biological molecules. The nitrile group can act as an electrophile, participating in various chemical reactions. The methoxy group can donate electron density through resonance, affecting the compound’s overall reactivity.

Comparison with Similar Compounds

  • 2-Hydroxy-3-methoxybenzonitrile
  • 4-Hydroxy-3-methoxybenzonitrile
  • 3-Hydroxy-4-methoxybenzonitrile

Comparison: 3-Hydroxy-2-methoxybenzonitrile is unique due to the specific positions of its functional groups on the benzene ring. This positional arrangement can significantly influence its chemical reactivity and physical properties compared to its isomers. For instance, the proximity of the hydroxyl and methoxy groups in this compound can lead to intramolecular hydrogen bonding, affecting its solubility and melting point.

Properties

IUPAC Name

3-hydroxy-2-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-11-8-6(5-9)3-2-4-7(8)10/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNATUNYPQLXCCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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